7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-(3-methylbut-2-enoxy)-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-4-5-13-10-17(18)20-16-11-14(6-7-15(13)16)19-9-8-12(2)3/h6-8,10-11H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYUNXMRMBCCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propyl-2H-chromen-2-one and 3-methylbut-2-en-1-ol.
Purification: The crude product is purified using column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate.
Chemical Reactions Analysis
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies on its mechanism of action are essential to understand its biological activities and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one with structurally analogous coumarins and prenylated flavonoids:
Key Observations:
- Thermal Stability: Thiadiazole-substituted coumarins (e.g., 7b, 7k) exhibit wide melting point ranges (110–150°C), possibly due to varied hydrogen-bonding networks or crystal packing .
- Bioactivity: Thiadiazole derivatives (e.g., 7b) show MAO-B inhibition, while prenylated flavonoids (e.g., neobavaisoflavone) are associated with antioxidant effects, highlighting substituent-dependent activity .
Computational and Experimental Insights
- Molecular Docking: Prenylated compounds like neobavaisoflavone demonstrate strong binding to amyloid-beta (Aβ42) in Alzheimer’s models, suggesting that the prenyl group may enhance interactions with hydrophobic protein pockets .
- Synthetic Accessibility: Thiadiazole-substituted coumarins (e.g., 7b) are synthesized via nucleophilic substitution in DMF with moderate yields (42.8–51.3%), whereas prenylated derivatives often require specialized coupling reagents, affecting scalability .
Pharmacokinetic Considerations
- Metabolism: Coumarins with hydroxyl groups (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) undergo glucuronidation, whereas prenylation may redirect metabolic pathways toward cytochrome P450-mediated oxidation, altering half-life .
- Solubility: The trifluoromethyl group in derivatives like 8a () increases electronegativity and solubility in polar solvents, contrasting with the hydrophobic prenyl group .
Biological Activity
The compound 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one , also known as a derivative of chromene, belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene backbone, which is known for its versatility in biological applications due to its ability to interact with various biological targets.
Anticancer Activity
Research has demonstrated that compounds within the chromene class, including this compound, possess significant anticancer properties. A study evaluated the compound's cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.1 | |
| HCT-116 (Colon) | 3.0 ± 0.1 | |
| PC-3 (Prostate) | 3.2 ± 0.1 | |
| A549 (Lung) | 3.5 ± 0.1 | |
| HepG-2 (Liver) | 5.0 ± 0.1 |
The compound exhibited potent growth inhibitory activity against prostate and lung cancer cells, comparable to standard chemotherapeutic agents such as Vinblastine and Colchicine.
Antimicrobial Activity
The antimicrobial potential of chromene derivatives has been extensively studied. In particular, various studies have indicated that these compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 - 128 | |
| Bacillus cereus | 64 | |
| Escherichia coli | >256 |
These findings suggest that the presence of halogen substituents on the chromene structure enhances antibacterial activity.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated, with results indicating significant free radical scavenging activity. The DPPH assay demonstrated that certain derivatives could effectively neutralize free radicals, suggesting potential use in oxidative stress-related conditions.
The biological activities of chromene derivatives are attributed to several mechanisms:
- Inhibition of Cell Proliferation : Chromenes can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Antioxidant Mechanism : Chromenes can scavenge free radicals and enhance endogenous antioxidant defenses.
Case Studies
Several case studies have highlighted the efficacy of chromene derivatives in clinical and preclinical settings:
- Study on Anticancer Effects : A recent study demonstrated that a related chromene derivative significantly reduced tumor growth in xenograft models, showing promise as an adjunct therapy in cancer treatment.
- Antimicrobial Efficacy : Another investigation reported the successful application of chromene derivatives against resistant bacterial strains, showcasing their potential in treating infections unresponsive to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound's synthesis typically involves constructing the chromen-2-one core via a condensation reaction between a substituted phenol derivative (e.g., 4-propyl-7-hydroxycoumarin) and a β-keto ester under acidic conditions. The prenyloxy group (3-methylbut-2-en-1-yl) is introduced via nucleophilic substitution or Mitsunobu reaction using 3-methylbut-2-en-1-ol. Key optimizations include temperature control (60–80°C for condensation), solvent choice (e.g., acetic acid or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Monitoring via TLC/HPLC and purification via column chromatography are critical for yield improvement (>65%) and purity (>95%) .
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like ethanol or dichloromethane. Refinement using SHELXL (for small molecules) confirms bond lengths, angles, and hydrogen-bonding patterns. Complementary techniques include NMR (¹H/¹³C, DEPT), FT-IR (for functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Discrepancies in NMR data (e.g., unexpected coupling patterns) may indicate isomerization or impurities .
Q. What spectroscopic techniques are essential for characterizing substituent effects in this chromenone derivative?
- Methodology : UV-Vis spectroscopy identifies π→π* transitions in the chromenone core (λmax ~270–320 nm). IR spectroscopy confirms ether (C-O-C, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. 2D NMR (COSY, HSQC, HMBC) resolves coupling between the prenyloxy group and aromatic protons. For dynamic behavior (e.g., rotational barriers in the prenyl group), variable-temperature NMR (VT-NMR) is employed .
Advanced Research Questions
Q. How do reaction mechanisms differ when modifying the prenyloxy substituent in this compound?
- Methodology : The prenyloxy group’s allylic system participates in electrophilic substitutions (e.g., epoxidation with m-CPBA) or cycloadditions. Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states and regioselectivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) and LC-MS/MS for intermediate detection is critical. Contradictions between theoretical and experimental results may arise from solvent effects or steric hindrance .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Methodology : Use structure-activity relationship (SAR) studies to isolate variables. For example:
- Anticancer activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 values compared to controls (e.g., doxorubicin).
- Anti-inflammatory activity : Measure COX-2 inhibition (ELISA) or NF-κB pathway modulation (Western blot).
Discrepancies may stem from assay conditions (e.g., cell line specificity, compound solubility in DMSO/PBS) or metabolite interference. Cross-validate with in silico docking (AutoDock Vina) to identify binding affinities for targets like EGFR or TNF-α .
Q. How can hydrogen-bonding networks in crystalline forms influence physicochemical properties?
- Methodology : Graph-set analysis (via Mercury software) categorizes H-bond motifs (e.g., R2<sup>2</sup>(8) rings). Compare polymorphs (if available) for stability and solubility differences. For example, a dense H-bond network may reduce solubility but enhance thermal stability (DSC/TGA data). Contradictions in lattice parameters (e.g., Z’ values) require revisiting crystallization conditions or considering disorder modeling in SHELXL .
Q. What computational methods predict metabolic pathways and toxicity profiles for this compound?
- Methodology : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4-mediated oxidation).
- Toxicity : Ames test predictions for mutagenicity.
Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and HPLC-MS metabolite identification. Discrepancies between in silico and experimental data often arise from unaccounted phase II metabolism (e.g., glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
